Increased Lipophilicity (LogP) vs. Unsubstituted Benzophenone
The addition of an ethyl group to the benzophenone core significantly increases the molecule's lipophilicity. 3-Ethylbenzophenone exhibits a higher calculated LogP value compared to the parent compound, benzophenone. This alteration is crucial for predicting membrane permeability, solubility, and environmental partitioning .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.17 (ACD/Labs) or 3.48 |
| Comparator Or Baseline | Benzophenone (CAS 119-61-9) LogP = 3.18 at 25℃ |
| Quantified Difference | Increase of ~0.99 log units (ACD/Labs) or 0.3 log units |
| Conditions | Predicted data using ACD/Labs Percepta Platform and experimental value for benzophenone |
Why This Matters
This quantifiable difference in lipophilicity confirms that 3-ethylbenzophenone is not interchangeable with benzophenone in applications where solubility and membrane transport are critical, such as in biological assays or as a photoinitiator in specific resin systems.
